4-[(dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC13313952
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13N3O2 |
|---|---|
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | (4Z)-4-(dimethylaminomethylidene)-3-(methoxymethyl)-1H-pyrazol-5-one |
| Standard InChI | InChI=1S/C8H13N3O2/c1-11(2)4-6-7(5-13-3)9-10-8(6)12/h4H,5H2,1-3H3,(H,10,12)/b6-4- |
| Standard InChI Key | DFBRUJFHRJONTA-XQRVVYSFSA-N |
| Isomeric SMILES | CN(C)/C=C\1/C(=NNC1=O)COC |
| SMILES | CN(C)C=C1C(=NNC1=O)COC |
| Canonical SMILES | CN(C)C=C1C(=NNC1=O)COC |
Introduction
4-[(Dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This compound's structure features a dimethylamino group and a methoxymethyl substituent, which contribute to its chemical reactivity and potential biological applications.
Structural Overview
The molecular structure of this compound is defined by the following key features:
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Core Framework: A pyrazolone ring system (a five-membered ring with two nitrogen atoms).
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Substituents:
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Dimethylamino group attached via a methylene bridge.
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Methoxymethyl group at the 5-position of the pyrazolone ring.
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The structural formula can be summarized as:
| Molecular Formula | C7H11N3O2 |
|---|---|
| Molecular Weight | 169.18 g/mol |
Synthesis Pathway
The synthesis of 4-[(dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves condensation reactions. A general synthetic route includes:
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Starting Materials:
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A hydrazine derivative.
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An α-keto acid or ester.
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Dimethylformamide dimethyl acetal (DMF-DMA) as a source of the dimethylamino group.
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Reaction Conditions:
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Solvent: Ethanol or methanol.
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Catalyst: Acidic or basic conditions depending on the desired selectivity.
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Temperature: Moderate heating (~60–80°C) to facilitate condensation.
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Biological Activity
Pyrazolone derivatives, including this compound, are widely studied for their biological properties:
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Antioxidant Activity:
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The electron-donating dimethylamino group enhances radical scavenging capabilities.
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Antimicrobial Properties:
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Effective against Gram-positive and Gram-negative bacteria due to its heterocyclic core.
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Potential Anticancer Applications:
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Pyrazolone derivatives have shown cytotoxicity against specific cancer cell lines.
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Analytical Characterization
The compound's structure is confirmed using various spectroscopic techniques:
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NMR Spectroscopy:
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Proton (H NMR): Signals corresponding to methylene and methyl groups.
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Carbon (C NMR): Peaks for carbonyl and aromatic carbons.
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Infrared (IR) Spectroscopy:
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Strong absorption at ~1700 cm (C=O stretching).
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Bands at ~3300 cm (N-H stretching).
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Mass Spectrometry (MS):
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Molecular ion peak at , confirming molecular weight.
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Applications
The versatility of this compound stems from its functional groups and heterocyclic nature:
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Pharmaceuticals:
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Potential use as an intermediate in drug synthesis.
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Material Science:
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Precursor for dyes and polymer additives.
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Research Tool:
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Model compound for studying pyrazolone derivatives' reactivity.
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Comparative Analysis with Related Compounds
To place this compound in context, here is a comparison with other pyrazolone derivatives:
| Property | 4-[(Dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one | Other Pyrazolones |
|---|---|---|
| Substituents | Dimethylamino and methoxymethyl | Often phenyl or alkyl groups |
| Biological Activity | Antioxidant, antimicrobial | Anti-inflammatory, analgesic |
| Synthesis Complexity | Moderate | Simple to complex |
Research Gaps and Future Directions
While promising, further research is needed to fully explore this compound's potential:
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Toxicological Studies:
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Assessing safety profiles for pharmaceutical applications.
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Mechanistic Insights:
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Understanding interactions with biological targets at the molecular level.
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Derivatization:
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Synthesizing analogs with enhanced activity or stability.
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This detailed overview highlights the significance of 4-[(dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one in both chemical and biological contexts, paving the way for future exploration in diverse fields.
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